Product packaging for Fmoc-L-Glu(tBu)-DmbGly-OH(Cat. No.:CAS No. 2250436-99-6)

Fmoc-L-Glu(tBu)-DmbGly-OH

Cat. No.: B2921517
CAS No.: 2250436-99-6
M. Wt: 632.71
InChI Key: LFTRKYSQPHPHJD-LJAQVGFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aggregation Phenomena in Peptide Chain Elongation

A primary obstacle in SPPS is the tendency of growing peptide chains to aggregate on the solid support. mblintl.comnih.gov This phenomenon, driven by intermolecular hydrogen bonding between peptide backbones, leads to the formation of secondary structures like β-sheets. chempep.comnih.gov Such aggregation can render the N-terminal amine of the growing peptide chain inaccessible, preventing complete coupling and deprotection steps. researchgate.netnih.gov Hydrophobic sequences and those containing repeating motifs are especially susceptible to aggregation, which results in lower yields and purification difficulties. researchgate.netmblintl.com

To counter this, specialized building blocks have been developed. One powerful strategy involves the use of backbone-modified dipeptides. The incorporation of N-alkylated amino acids, such as those found in Dmb-dipeptides, disrupts the hydrogen bonding networks responsible for aggregation. merckmillipore.com The 2,4-dimethoxybenzyl (Dmb) group on the glycine (B1666218) residue introduces steric hindrance, effectively preventing interchain association. researchgate.netpeptide.com By strategically inserting a dipeptide like Fmoc-L-Glu(tBu)-DmbGly-OH, which contains this modification, the formation of secondary structures is disrupted, leading to improved solvation of the peptide chain and more efficient subsequent reactions. merckmillipore.comresearchgate.net This results in higher yields and purer crude products. merckmillipore.compeptide.com

Minimization of Aspartimide Formation and Other On-Resin Side Reactions

Besides aggregation, on-resin side reactions present a significant challenge, with aspartimide formation being one of the most severe in Fmoc-based SPPS. nih.govbiotage.com This base-catalyzed intramolecular cyclization of aspartic acid residues is particularly problematic for sequences containing Asp-Gly, Asp-Asn, and Asp-Ser motifs. nih.govpeptide.com The resulting succinimide (B58015) intermediate can lead to a mixture of by-products, including the desired α-aspartyl peptide, the undesired β-aspartyl peptide, and piperidide adducts, many of which are difficult or impossible to separate from the target peptide. nih.govbiotage.com

The use of dipeptide building blocks with backbone protection offers a robust solution to this problem. Specifically, for the highly susceptible Asp-Gly sequence, the use of Fmoc-Asp(OtBu)-(Dmb)Gly-OH is highly recommended as it completely prevents aspartimide formation. peptide.comsigmaaldrich.com The Dmb group on the glycine nitrogen physically blocks the cyclization reaction from occurring during the basic conditions of Fmoc deprotection. peptide.compeptide.com This strategy has become a standard approach for incorporating Asp-Gly sequences in peptide synthesis. peptide.com While this article focuses on this compound, the principle of using a Dmb-protected dipeptide is the same. Incorporating this compound would be a strategic choice when a Glu-Gly linkage is desired and the subsequent sequence is prone to other side reactions that could be mitigated by the temporary disruption of secondary structure.

Limitations of Conventional Fmoc Solid-Phase Peptide Synthesis for Complex Sequences

Conventional Fmoc SPPS, despite its widespread use, has inherent limitations when applied to the synthesis of "difficult sequences". nih.govresearchgate.net These are often peptides that are poorly solvated on the solid support, leading to incomplete reactions. researchgate.net The synthesis of long peptides and those with multiple "difficult" segments often results in a crude product of low purity, complicating purification efforts. researchgate.net

The incorporation of specialized dipeptides like This compound represents a significant advancement in overcoming these limitations. These building blocks are designed for seamless integration into automated SPPS protocols. chempep.com By incorporating two amino acid residues in a single coupling step, they can improve the efficiency of the synthesis. nih.gov More importantly, the Dmb group acts as a temporary solubilizing and structure-disrupting element. chempep.comresearchgate.net This improves reaction kinetics for both coupling and deprotection steps, leading to a more predictable and successful synthesis. merckmillipore.comresearchgate.net The Dmb group is stable throughout the synthesis and is cleanly removed during the final trifluoroacetic acid (TFA) cleavage step. sigmaaldrich.com The strategic placement of such dipeptides, ideally every 5-6 residues within a problematic sequence, can dramatically improve the outcome of the synthesis of complex peptides. sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H40N2O9 B2921517 Fmoc-L-Glu(tBu)-DmbGly-OH CAS No. 2250436-99-6

Properties

IUPAC Name

2-[(2,4-dimethoxyphenyl)methyl-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H40N2O9/c1-35(2,3)46-32(40)17-16-29(33(41)37(20-31(38)39)19-22-14-15-23(43-4)18-30(22)44-5)36-34(42)45-21-28-26-12-8-6-10-24(26)25-11-7-9-13-27(25)28/h6-15,18,28-29H,16-17,19-21H2,1-5H3,(H,36,42)(H,38,39)/t29-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFTRKYSQPHPHJD-LJAQVGFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC(C(=O)N(CC1=C(C=C(C=C1)OC)OC)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CC[C@@H](C(=O)N(CC1=C(C=C(C=C1)OC)OC)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H40N2O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

632.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Strategic Design and Synthetic Methodologies for Fmoc L Glu Tbu Dmbgly Oh

Historical Context of N-Alkyl Amino Acid Derivatives in Peptide Chemistry

The incorporation of N-alkyl amino acid derivatives into peptide chains represents a significant strategy for modifying the physicochemical properties and biological activity of peptides. researchgate.netub.edu These derivatives, where an alkyl group is attached to the backbone amide nitrogen, are found in nature and have become valuable building blocks in medicinal chemistry and material science. researchgate.netmdpi.com The presence of an N-alkyl group introduces conformational constraints by hindering rotamer interconversion and can disrupt the interchain hydrogen bonding that leads to aggregation during peptide synthesis. peptide.compeptide.comacs.org

Historically, the synthesis and incorporation of N-alkyl amino acids have presented considerable challenges. ub.eduacs.org Standard coupling methods are often inefficient due to the steric hindrance posed by the N-alkyl group, leading to low yields. peptide.compeptide.com This has spurred the development of specialized techniques and building blocks to facilitate their inclusion in peptide sequences. The N-(2,4-dimethoxybenzyl) (Dmb) group, a temporary backbone protecting group, emerged as a solution to improve the synthesis of "difficult" sequences prone to aggregation. peptide.comnih.gov The use of pre-formed dipeptides containing an N-Dmb-modified amino acid has become a standard and effective method to circumvent the difficult coupling step. peptide.compeptide.com

Synthetic Pathways for the Preparation of Fmoc-L-Glu(tBu)-DmbGly-OH

The synthesis of this compound is not a simple one-pot reaction but a multi-step process that involves the careful functionalization and coupling of its constituent parts. The compound is typically offered as a pre-formed dipeptide to simplify its use in solid-phase peptide synthesis (SPPS). peptide.comiris-biotech.de This approach circumvents the notoriously difficult direct coupling to the sterically hindered N-substituted Dmb-glycine. peptide.com

Compound Property Value
Chemical Name N-alpha-(9-Fluorenylmethyloxycarbonyl)-gamma-t-butyl ester-L-glutamyl-N'-(2,4-dimethoxybenzyl)-glycine
Synonyms Fmoc-L-Glu(tBu)-(DMB)Gly-OH, Fmoc-Glu(tBu)-DmbGly-OH
CAS Number 2250436-99-6
Molecular Formula C₃₅H₄₀N₂O₉
Molecular Weight 632.70 g/mol

Strategies for L-Glutamic Acid (γ-t-Butyl Ester) Moiety Functionalization

The glutamic acid portion of the dipeptide is functionalized with a tert-butyl (tBu) ester at its side-chain (gamma) carboxyl group. The use of the t-butyl protecting group is a cornerstone of the widely used Fmoc/tBu orthogonal strategy in SPPS. csic.es This bulky ester group serves two primary purposes.

First, it masks the reactive carboxylic acid of the glutamic acid side chain, preventing it from participating in unwanted side reactions during peptide chain elongation. Second, the t-butyl group is selectively removable under acidic conditions, typically with trifluoroacetic acid (TFA), which are the same conditions used for the final cleavage of the peptide from the resin support. csic.es The choice of a t-butyl ester over other esters, such as methyl or ethyl, is also strategic to prevent intramolecular cyclization (pyroglutamate formation), a common side reaction. worktribe.com

The esterification can be achieved through methods like using tert-butyl acetate (B1210297) in the presence of an acid catalyst or by alkylating L-glutamic acid with tert-butyl halides in an aprotic solvent. nih.gov

Chemical Incorporation of the N-(2,4-Dimethoxybenzyl)Glycine Moiety

The N-(2,4-Dimethoxybenzyl)Glycine (Dmb-Gly) moiety is a key feature of this dipeptide, designed to disrupt secondary structures and prevent aggregation. peptide.compeptide.com The Dmb group acts as a temporary, acid-labile protecting group on the amide backbone nitrogen. nih.govrsc.org This modification effectively prevents the formation of inter-chain hydrogen bonds, which is a primary cause of poor solubility and aggregation issues during the synthesis of hydrophobic or otherwise "difficult" peptides. peptide.compeptide.com

However, direct coupling of an activated amino acid to an N-substituted residue like Dmb-Gly is sterically hindered and inefficient. peptide.com To overcome this significant hurdle, the Dmb-Glycine is incorporated as part of a dipeptide building block. peptide.compeptide.com The synthesis involves coupling the Fmoc-L-Glu(OtBu)-OH to the Dmb-Gly-OH to form the dipeptide this compound. This pre-formed dipeptide can then be coupled in a single, efficient step during SPPS using standard coupling reagents like PyBOP/DIPEA. sigmaaldrich.comsigmaaldrich.com The Dmb group is conveniently cleaved during the final TFA treatment that also removes the tBu side-chain protection and cleaves the peptide from the resin. iris-biotech.desigmaaldrich.com The use of Fmoc-Asp(OtBu)-(Dmb)Gly-OH has also become a standard method to prevent aspartimide formation, a common side reaction involving aspartic acid. peptide.com

Orthogonal Protecting Group Considerations within the Dipeptide Structure

The strategic power of this compound lies in its orthogonal protection scheme, where each protecting group can be removed under specific conditions without affecting the others. csic.essemanticscholar.org This allows for precise, sequential chemical manipulations required in SPPS.

The three key protecting groups in this molecule are:

Fmoc (9-Fluorenylmethyloxycarbonyl): This group protects the α-amino group of the glutamic acid residue. It is base-labile and is removed at each step of the peptide synthesis using a solution of piperidine (B6355638) in DMF to allow for the coupling of the next amino acid. semanticscholar.org

tBu (tert-Butyl): This group protects the γ-carboxyl group of the glutamic acid side chain. It is stable to the basic conditions used to remove the Fmoc group but is cleaved by strong acids like TFA. csic.es

Dmb (2,4-Dimethoxybenzyl): This group provides temporary protection for the backbone amide nitrogen of the glycine (B1666218) residue. Like the tBu group, it is stable to the basic conditions of Fmoc removal and is cleaved under the final acidic TFA cleavage conditions. iris-biotech.desigmaaldrich.com

This multi-layered protection strategy ensures the integrity of the peptide chain during its stepwise assembly. csic.es The orthogonality of these groups is fundamental to the success of modern peptide synthesis. semanticscholar.orggoogle.com

Protecting Group Protected Functional Group Cleavage Condition Stability
Fmoc α-Amino group20% Piperidine in DMF (Base)Acid-labile, stable to mild acid and hydrogenolysis
tBu Side-chain Carboxyl groupTrifluoroacetic Acid (TFA) (Acid)Base-labile, stable to mild base and hydrogenolysis
Dmb Backbone Amide NitrogenTrifluoroacetic Acid (TFA) (Acid)Base-labile, stable to mild base

Mechanistic Insights into Dmbgly Mediated Aggregation Suppression in Peptide Synthesis

Disruption of Intermolecular Hydrogen Bonding Networks by the Dmb Group

A primary cause of aggregation during SPPS is the formation of extensive intermolecular hydrogen bonding networks between growing peptide chains. These interactions lead to the formation of insoluble secondary structures, such as β-sheets, which can hinder subsequent coupling and deprotection steps. The introduction of the N-(2,4-dimethoxybenzyl) group at the glycine (B1666218) residue effectively disrupts these networks. peptide.compeptide.comsigmaaldrich.com

The bulky Dmb group replaces the amide hydrogen on the peptide backbone. peptide.com This substitution physically prevents the formation of hydrogen bonds at that position, breaking the regular pattern required for stable β-sheet structures. sigmaaldrich.compeptide.com By inserting these "aggregation breakers" at strategic points within a peptide sequence, typically every six to seven residues, the propensity for the peptide chains to self-assemble into insoluble aggregates is significantly reduced. peptide.com This disruption of hydrogen bonding not only prevents aggregation but also increases the solubility of the growing peptide on the solid support, ensuring that reactive sites remain accessible for subsequent synthetic steps. peptide.compeptide.com

Research has demonstrated that incorporating N-(2,4-dimethoxybenzyl)glycine residues into hydrophobic peptides, which are particularly susceptible to aggregation, leads to reduced backbone hydrogen bonding, resulting in higher yields and improved solubility of the final product. peptide.com This strategy is especially beneficial for the synthesis of challenging sequences like amyloid and transmembrane peptides. sigmaaldrich.com

Table 1: Impact of DmbGly on Peptide Synthesis
Challenge in SPPSMechanism of DmbGlyOutcomeSupporting Evidence
Intermolecular Hydrogen BondingReplaces amide hydrogen with a bulky Dmb group.Disrupts β-sheet formation, increases peptide solubility.Improved yields and purity for hydrophobic peptides. peptide.comsigmaaldrich.com
Peptide AggregationActs as an "aggregation breaker" within the peptide backbone.Prevents self-assembly of peptide chains.Effective in sequences prone to aggregation. sigmaaldrich.compeptide.com

Steric Hindrance Effects on Conformational Dynamics during Peptide Elongation

The Dmb group exerts a significant steric influence on the conformational dynamics of the growing peptide chain. google.com This steric bulk hinders the peptide backbone from adopting the extended conformations necessary for aggregation. The presence of the Dmb moiety restricts the rotational freedom around the peptide bonds, forcing the local peptide segment into a conformation that is incompatible with the formation of ordered secondary structures like β-sheets. researchgate.net

While this steric hindrance is beneficial for preventing aggregation, it can also present a challenge. The acylation of the sterically hindered secondary amine of the Dmb-protected glycine can be difficult. researchgate.netnih.gov To circumvent this issue, Fmoc-protected dipeptides containing the Dmb-modified glycine, such as Fmoc-L-Glu(tBu)-DmbGly-OH, are often utilized. peptide.comnih.gov This approach allows for the incorporation of two amino acid residues at once, bypassing the problematic coupling step to the Dmb-protected amine. sigmaaldrich.com The use of these dipeptide building blocks has become a widespread and effective strategy for synthesizing difficult sequences. researchgate.netnih.gov

The steric effect of the Dmb group is a key factor in its ability to improve synthetic outcomes. By preventing the peptide chains from packing closely together, it maintains the accessibility of the N-terminus for the next coupling reaction, leading to more predictable and efficient peptide elongation. sigmaaldrich.com

Table 2: Steric Effects of the Dmb Group
EffectDescriptionConsequence for Synthesis
Conformational RestrictionThe bulky Dmb group limits the rotational freedom of the peptide backbone.Prevents the adoption of aggregation-prone conformations. researchgate.net
Hindered AcylationThe secondary amine of Dmb-glycine is sterically hindered.Coupling to this residue can be difficult, leading to the use of dipeptide building blocks. researchgate.netnih.gov
Improved AccessibilityPrevents peptide chains from packing, keeping the N-terminus accessible.Facilitates more efficient and predictable peptide elongation. sigmaaldrich.com

Influence on Local Secondary Structure Formation at the Reaction Site during Solid-Phase Peptide Synthesis

The incorporation of a Dmb-modified glycine residue directly influences the local secondary structure at the site of peptide synthesis. These modified residues act as "proline mimics" or secondary amino acid surrogates, effectively disrupting the formation of regular secondary structures. sigmaaldrich.com Proline, with its cyclic side chain, is a known disruptor of α-helices and β-sheets. Similarly, the N-alkylation introduced by the Dmb group induces a kink in the peptide backbone, preventing the linear arrangement required for intermolecular aggregation. researchgate.net

This disruption of secondary structure leads to more predictable acylation and deprotection kinetics. sigmaaldrich.comresearchgate.net In the absence of aggregation, the reagents can access the reaction site more freely, resulting in higher reaction rates and improved yields of the crude peptide product. researchgate.net The use of Dmb-containing dipeptides has been shown to be more effective in preventing aggregation than other methods like applying heat during synthesis. nih.gov

Furthermore, the Dmb group is acid-labile and is conveniently removed during the final cleavage of the peptide from the resin using standard trifluoroacetic acid (TFA) protocols, regenerating the native glycine residue in the final peptide. sigmaaldrich.comalfa-chemistry.comsigmaaldrich.com This transient modification provides the benefits of aggregation suppression during synthesis without altering the final product's primary sequence.

Table 3: Compounds Mentioned in this Article
Compound NameAbbreviationRole in Peptide Synthesis
This compound-Dipeptide building block for aggregation suppression.
9-fluorenylmethyloxycarbonylFmocProtecting group for the α-amino group.
tert-butyltBuProtecting group for the glutamic acid side chain.
2,4-dimethoxybenzylDmbBackbone protecting group to prevent aggregation. peptide.com
GlycineGlyAmino acid residue modified with the Dmb group.
Trifluoroacetic acidTFAReagent used for cleavage and deprotection. sigmaaldrich.comalfa-chemistry.com

Applications of Fmoc L Glu Tbu Dmbgly Oh in Overcoming Synthetic Difficulties

Mitigation of Peptide Aggregation During Solid-Phase Elongation

A primary obstacle in SPPS is the tendency of growing peptide chains to aggregate, which can hinder reaction kinetics and ultimately lead to truncated or impure products. sigmaaldrich.com The incorporation of Fmoc-L-Glu(tBu)-DmbGly-OH, or similar Dmb-containing dipeptides, effectively mitigates this issue by disrupting the formation of stable secondary structures, such as β-sheets, which are precursors to aggregation. researchgate.net

Peptide sequences rich in hydrophobic amino acids have a high propensity for aggregation, making their synthesis particularly challenging. sigmaaldrich.com The introduction of a Dmb-protected glycine (B1666218) residue disrupts the hydrogen bonding patterns that stabilize these aggregates. peptide.com This strategy has proven effective in the synthesis of difficult sequences, including transmembrane domains and amyloidogenic peptides. sigmaaldrich.com The Dmb group, by creating steric bulk, prevents the close association of peptide chains, thereby maintaining their solubility and accessibility for subsequent reactions. The temporary masking of the amide nitrogen by the Dmb group is a key feature that helps to solubilize the peptide and prevent aggregation. iris-biotech.de

Research has demonstrated the effectiveness of Dmb-protected amino acids in synthesizing long and complex peptides. For instance, the use of a related (Tmob)Gly derivative was crucial in the successful synthesis of a 64-residue transmembrane peptide, resulting in a product of remarkable purity. alfa-chemistry.com The strategic insertion of Dmb-protected residues, ideally every five to six amino acids, can significantly improve the synthetic outcome for aggregation-prone sequences. peptide.com

Peptide aggregation can severely impede the efficiency of acylation reactions by rendering the N-terminus of the growing peptide chain inaccessible. sigmaaldrich.com By preventing aggregation, the incorporation of this compound ensures that the reactive sites remain available, leading to faster and more predictable acylation and deprotection kinetics. sigmaaldrich.comresearchgate.netsigmaaldrich.com

While the Dmb group itself introduces steric hindrance that can make the acylation of the Dmb-protected secondary amine challenging, the use of pre-formed dipeptide building blocks like this compound circumvents this issue. researchgate.netsigmaaldrich.com This approach introduces two amino acids at once, avoiding the difficult coupling step onto the hindered secondary amine. sigmaaldrich.com Standard coupling reagents such as PyBOP®/DIPEA can be used to incorporate these dipeptides effectively. iris-biotech.de For the subsequent acylation of the Dmb-glycine secondary amine, more potent coupling reagents like PyBrOP® or HATU, or the use of pre-formed amino acid fluorides, may be necessary to achieve high coupling yields. sigmaaldrich.com

FeatureWithout Dmb ProtectionWith Dmb Protection (e.g., this compound)
Peptide Aggregation High, especially in hydrophobic sequences.Significantly reduced due to steric hindrance. iris-biotech.de
Acylation/Deprotection Slow and often incomplete. sigmaaldrich.comFaster and more predictable kinetics. sigmaaldrich.comresearchgate.netsigmaaldrich.com
Crude Peptide Purity Lower, with multiple deletion sequences.Higher, with fewer by-products. sigmaaldrich.com
Overall Yield Often low, with a higher rate of failed syntheses.Improved yields and fewer failed syntheses. sigmaaldrich.compeptide.com

Prevention of Aspartimide Formation in Asp-Gly Sequences

A significant side reaction in Fmoc-based SPPS is the formation of aspartimide, particularly in sequences containing an Asp-Gly motif. peptide.comiris-biotech.de This intramolecular cyclization leads to the formation of undesired α- and β-peptides and piperidide adducts, complicating purification and reducing the yield of the target peptide. iris-biotech.de

The 2,4-dimethoxybenzyl (Dmb) group in this compound provides effective protection against aspartimide formation. iris-biotech.de By being attached to the amide nitrogen of the glycine residue immediately following the aspartic acid, the Dmb group sterically hinders the nucleophilic attack of this nitrogen on the side-chain carboxyl group of the preceding aspartate residue. biotage.com This blockage of the initial cyclization step is the primary mechanism by which aspartimide formation is prevented. biotage.com The Dmb group essentially converts the primary amine of glycine into a less reactive secondary amine, which is sufficient to suppress this side reaction. biotage.com The protection is temporary, as the Dmb group is cleaved under the standard acidic conditions used for final peptide deprotection and cleavage from the resin, typically with trifluoroacetic acid (TFA), regenerating the native peptide sequence. iris-biotech.deiris-biotech.de

To effectively prevent aspartimide formation, the Dmb-protected glycine must be placed immediately after the aspartic acid residue. alfa-chemistry.comiris-biotech.de The most straightforward and highly recommended strategy is the use of a pre-formed dipeptide building block, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH. iris-biotech.desigmaaldrich.com This ensures the correct positioning and completely prevents aspartimide formation at that specific site. sigmaaldrich.com

Facilitation of Challenging Amino Acid Couplings to Hindered Glycine Residues

In solid-phase peptide synthesis (SPPS), the incorporation of N-substituted amino acids can present significant challenges. The use of a 2,4-dimethoxybenzyl (Dmb) group as a temporary protecting group on the amide nitrogen of a peptide bond is a recognized strategy to prevent aggregation, particularly in difficult sequences. iris-biotech.deresearchgate.net However, the introduction of the Dmb group creates a sterically hindered secondary amine, which can make the subsequent acylation step, the coupling of the next amino acid, exceptionally difficult. peptide.comnih.govchemrxiv.org This often results in low coupling yields and incomplete reactions.

The use of pre-formed dipeptide building blocks, such as this compound, effectively circumvents this problem. peptide.comalfa-chemistry.comsigmaaldrich.com By incorporating the glutamic acid and the Dmb-protected glycine as a single unit, the challenging coupling step to the hindered secondary amine is completely bypassed. alfa-chemistry.comsigmaaldrich.com This approach allows peptide chemists to harness the aggregation-disrupting benefits of the Dmb group without compromising the efficiency of the synthesis. researchgate.net The Dmb moiety disrupts the formation of stable secondary structures that lead to interchain aggregation, thereby improving reaction kinetics and the purity of the crude product. iris-biotech.deresearchgate.net

This methodology is particularly advantageous in the synthesis of hydrophobic peptides and sequences known to be prone to side reactions like aspartimide formation. researchgate.net The Asp-Gly (D-G) sequence is notoriously susceptible to this side reaction. researchgate.netub.edu Research has demonstrated that the use of Fmoc-(Dmb)Gly-OH is an effective strategy to minimize aspartimide formation during the synthesis of peptides containing this motif, such as certain K-Ras protein fragments. ub.edu The dipeptide building blocks are readily incorporated using standard coupling reagents like DIPCDI/HOBt or PyBOP/DIPEA. alfa-chemistry.comsigmaaldrich.com The Dmb group is subsequently removed under standard acidic conditions during the final cleavage from the resin, typically with trifluoroacetic acid (TFA), to yield the native peptide sequence. iris-biotech.dealfa-chemistry.comsigmaaldrich.com

The table below summarizes the synthetic challenges associated with hindered glycine residues and the advantages offered by the Dmb-dipeptide approach.

Challenge in Peptide SynthesisStandard Approach & OutcomeDmb-Dipeptide Approach & OutcomeSource
Acylation of Hindered Dmb-GlycineCoupling an Fmoc-amino acid directly to a resin-bound Dmb-Gly residue. The reaction is often inefficient due to significant steric hindrance from the Dmb group. nih.govchemrxiv.orgA pre-formed Fmoc-Aaa-(Dmb)Gly-OH dipeptide is used. This bypasses the difficult coupling step, leading to higher yields and product purity. alfa-chemistry.comsigmaaldrich.com nih.govchemrxiv.orgalfa-chemistry.comsigmaaldrich.com
Aspartimide Formation (e.g., in Asp-Gly sequences)Standard synthesis often leads to the formation of aspartimide-related impurities, which complicates purification and reduces the yield of the desired peptide. researchgate.netub.eduUtilizing an Fmoc-Asp(OtBu)-(Dmb)Gly-OH building block or the sequential introduction of Fmoc-(Dmb)Gly-OH effectively suppresses this side reaction. researchgate.netub.edu researchgate.netub.edu
Aggregation of Hydrophobic or "Difficult" SequencesPeptide chains can aggregate on the solid support, leading to poor solvation, incomplete reactions, and low yields of the crude product.The bulky Dmb group disrupts the interchain hydrogen bonds responsible for aggregation, enhancing synthetic efficiency and improving the quality of the final product. iris-biotech.deresearchgate.net iris-biotech.deresearchgate.net

Enhancement of Peptide Cyclization Efficiency

Peptide macrocyclization is a critical process for the synthesis of many biologically active peptides, but it is often hampered by low efficiency. The linear peptide precursors can adopt conformations that favor intermolecular aggregation and polymerization over the desired intramolecular cyclization, resulting in low yields of the target cyclic monomer.

The incorporation of a Dmb-glycine moiety into a peptide sequence can significantly enhance the efficiency of subsequent cyclization. iris-biotech.de The bulky Dmb group on the amide backbone acts as a powerful conformational disruptor. It prevents the linear peptide from adopting aggregation-prone β-sheet structures, which are a primary cause of poor cyclization yields. iris-biotech.de By breaking up these ordered secondary structures, the Dmb group promotes the formation of turn-like or bent conformations. researchgate.net

This pre-organization of the linear peptide brings its N- and C-termini into closer proximity, which is a prerequisite for efficient macrocyclization. This favorable conformation increases the probability and rate of the intramolecular reaction, allowing it to outcompete the undesirable intermolecular side reactions. The result is a higher yield and purity of the final cyclic peptide. While research specifically detailing the use of this compound for cyclization is limited in the reviewed literature, the underlying principle is well-established for Dmb-containing peptides and related derivatives like Dmab-esters used in head-to-tail cyclization strategies. iris-biotech.deamazonaws.com

The table below outlines the conceptual advantages of using Dmb protection to facilitate peptide cyclization.

FeatureLinear Peptide without Dmb ProtectionLinear Peptide with Dmb ProtectionSource
Predominant ConformationTends to form random coils or aggregate into β-sheet structures.Favors a constrained, bent, or turn-like conformation. iris-biotech.de
Intermolecular AggregationHigh propensity for aggregation, leading to oligomerization side products.Aggregation is significantly suppressed by the sterically demanding Dmb group. iris-biotech.deresearchgate.net iris-biotech.deresearchgate.net
Proximity of Peptide TerminiThe N- and C-termini are often conformationally distant, slowing the intramolecular reaction.The induced turn conformation brings the reactive termini into closer proximity, favoring cyclization.-
Cyclization EfficiencyGenerally lower yields due to competition from intermolecular polymerization.Higher efficiency and improved yields of the desired monomeric cyclic peptide. iris-biotech.de iris-biotech.de

Methodological Considerations and Optimizations for Utilizing Fmoc L Glu Tbu Dmbgly Oh

Solid Support Selection for DmbGly-Containing Peptide Synthesis

Commonly used resins for Fmoc-based SPPS include:

Wang Resin: Suitable for the synthesis of peptides with a C-terminal carboxylic acid.

Rink Amide Resin: Employed for the synthesis of peptides with a C-terminal amide uci.edu.

2-Chlorotrityl Chloride Resin: A highly acid-labile resin that allows for the mild cleavage of protected peptide fragments, which is advantageous when dealing with sensitive sequences uci.edu.

The Dmb group is introduced to disrupt secondary structure formation and improve solvation of the growing peptide chain. Therefore, resins with good swelling properties in common SPPS solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are preferred to ensure efficient access of reagents to the reaction sites. Polystyrene-based resins with a 1% divinylbenzene cross-linker are a standard choice, offering a good balance of mechanical stability and swelling characteristics. For particularly challenging or long sequences, more specialized supports such as polyethylene glycol (PEG)-grafted resins may offer superior performance due to their enhanced solvation properties.

The use of Dmb dipeptide building blocks, like Fmoc-L-Glu(tBu)-DmbGly-OH, is designed to circumvent the difficult acylation of the Dmb-protected glycine (B1666218) residue directly sigmaaldrich.compeptide.com. This strategy effectively incorporates two amino acids at once, and the selection of an appropriate solid support remains crucial for the subsequent elongation of the peptide chain.

Coupling Reagent Selection and Reaction Conditions

The steric hindrance presented by the Dmb group necessitates the use of highly efficient coupling reagents to achieve complete and racemization-free amide bond formation. Standard coupling protocols can often be applied, but optimization is frequently required iris-biotech.de.

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are classic coupling reagents peptide.combachem.com. However, their use can lead to side reactions, including the formation of N-acylurea, and may not be sufficiently reactive for highly hindered couplings bachem.comnih.gov. To mitigate these issues and reduce racemization, carbodiimides are almost always used in conjunction with an additive peptide.combachem.com.

Common additives include:

1-Hydroxybenzotriazole (HOBt): Forms a more reactive OBt active ester, which is less prone to racemization peptide.comcreative-peptides.com.

Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®): A safer and often more effective alternative to HOBt researchgate.net.

The DIC/HOBt or DIC/Oxyma combinations are frequently employed for coupling Dmb-containing dipeptides iris-biotech.dealfa-chemistry.com. While generally effective, prolonged reaction times or double coupling cycles may be necessary to drive the reaction to completion.

Carbodiimide SystemAdvantagesDisadvantagesTypical Application
DIC/HOBtCost-effective, widely used.Potential for racemization, HOBt is explosive.Standard couplings in SPPS.
DIC/OxymaPure®Safer alternative to HOBt, high reactivity.Higher cost than HOBt.Couplings where racemization is a concern.
EDC/HOBtWater-soluble byproducts, useful in solution phase.Less common in standard Fmoc-SPPS.Bioconjugation and solution-phase synthesis.

For more challenging couplings involving sterically hindered amino acids, aminium and uronium salt-based reagents are generally preferred due to their higher reactivity and faster reaction kinetics bachem.comuni-kiel.de. These reagents form highly activated esters that can overcome the steric hindrance of the Dmb group.

Popular aminium/uronium salt reagents include:

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used and effective coupling reagent peptide.comcreative-peptides.com.

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Generally more reactive than HBTU, particularly for difficult couplings, and can reduce epimerization peptide.commerckmillipore.com.

PyBOP® (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): Another highly efficient phosphonium salt-based reagent iris-biotech.debachem.com.

COMU® ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium salt that is considered safer than HOBt-based reagents and exhibits high reactivity bachem.comluxembourg-bio.com.

These reagents are typically used with a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine. The choice of base can also influence the extent of racemization, with more hindered bases sometimes offering an advantage merckmillipore.com. Standard protocols often recommend using these reagents for the introduction of Dmb dipeptides iris-biotech.dealfa-chemistry.commerckmillipore.com.

ReagentTypeKey Features
HBTUAminium SaltHigh coupling efficiency, standard for many applications.
HATUAminium SaltHigher reactivity than HBTU, reduced racemization.
PyBOP®Phosphonium SaltHigh efficiency, byproducts are less hazardous than some alternatives.
COMU®Uronium SaltHigh reactivity, safer (Oxyma-based), good solubility.

For exceptionally difficult couplings, the use of pre-formed amino acid fluorides offers a highly reactive alternative. These intermediates are particularly effective for acylating sterically hindered N-alkyl amino acids bachem.comsemanticscholar.org. The small size of the fluoride (B91410) leaving group minimizes steric hindrance during the coupling step. Reagents such as TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) can be used to generate amino acid fluorides in situ bachem.com. This methodology has proven successful in coupling sterically demanding residues where other methods have failed rsc.org.

Deprotection Strategies for the 2,4-Dimethoxybenzyl Group and Other Side-Chain Protections

A key advantage of the Dmb group is its lability under the final acidic cleavage conditions used in Fmoc-SPPS, which regenerates the native peptide sequence iris-biotech.de. The Dmb group is typically removed concurrently with other acid-labile side-chain protecting groups and cleavage from the resin using trifluoroacetic acid (TFA) alfa-chemistry.comwustl.eduresearchgate.net.

A standard cleavage cocktail for peptides containing acid-sensitive residues often includes TFA along with a variety of scavengers to trap the reactive carbocations generated during deprotection. A common mixture is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v) merckmillipore.com. The Dmb cation generated during cleavage is a potent alkylating agent, and therefore, effective scavenging is crucial, especially in the presence of nucleophilic residues like tryptophan, methionine, tyrosine, and cysteine merckmillipore.commerckmillipore.comthermofisher.com.

For peptides containing tryptophan, the use of Fmoc-Trp(Boc)-OH is strongly recommended to prevent alkylation of the indole side chain by the Dmb cation merckmillipore.com. Other scavengers that can be included in the cleavage cocktail to protect sensitive residues include:

1,2-Ethanedithiol (EDT): For peptides containing cysteine to prevent reattachment of the trityl group.

Thioanisole: To protect methionine from sulfoxide formation and assist in the cleavage of arginine protecting groups thermofisher.com.

Phenol: Acts as a scavenger for various carbocations thermofisher.com.

The complete removal of the Dmb group and the tert-butyl (tBu) group from the glutamic acid side chain of this compound is achieved during this final TFA treatment. The efficiency of the cleavage is dependent on the specific peptide sequence and the other protecting groups present. In some cases, a two-stage cleavage strategy, starting with a lower concentration of TFA, may be employed to minimize side reactions acs.org.

Integration into Automated Solid-Phase Peptide Synthesizers

The use of this compound and other Dmb-dipeptides is fully compatible with automated solid-phase peptide synthesizers aurorabiomed.comformulationbio.combeilstein-journals.org. These instruments automate the repetitive cycles of deprotection, washing, and coupling required for peptide chain elongation, which significantly improves efficiency and reproducibility aurorabiomed.comformulationbio.comnih.gov.

When integrating Dmb-dipeptides into automated synthesis protocols, several considerations are important:

Reagent Stability: Solutions of coupling reagents like HATU are stable for extended periods when kept under an inert atmosphere, making them suitable for use in automated synthesizers merckmillipore.com.

Coupling Times: Due to the steric hindrance of the Dmb group, it may be necessary to program longer coupling times or double coupling cycles for the incorporation of the dipeptide and the subsequent amino acid.

Washing Steps: Thorough washing between steps is critical to remove excess reagents and byproducts, which is efficiently handled by automated systems.

The primary benefit of using Dmb-dipeptides in automated synthesis is the prevention of on-resin aggregation, which is a major cause of failed syntheses, particularly for long or hydrophobic sequences rsc.org. By disrupting interchain hydrogen bonding, the Dmb group helps to maintain a solvated state of the peptide-resin, ensuring efficient acylation and deprotection kinetics throughout the synthesis sigmaaldrich.comrsc.org. This leads to higher purity of the crude peptide and simplifies subsequent purification.

Scalability Considerations for Research and Preparative Synthesis

The transition from small-scale laboratory synthesis to larger-scale research and preparative production of this compound necessitates careful consideration of methodological efficiencies, cost-effectiveness, and process robustness. While this specific pseudopeptide is not extensively detailed in large-scale synthesis literature, principles derived from the synthesis of similar Fmoc-protected dipeptides containing 2,4-dimethoxybenzyl (DMB) moieties offer valuable insights into potential scalability challenges and optimization strategies.

A primary driver for optimizing the synthesis of such building blocks is their high commercial cost, which can be a significant hurdle for large-scale solid-phase peptide synthesis (SPPS) that often requires an excess of reagents. thieme-connect.de Developing a straightforward and scalable in-house preparation is therefore a critical step for extensive research or preparative applications.

Methodological Optimizations for Scalable Synthesis

One significant optimization involves a modified saponification procedure using a combination of calcium chloride (CaCl₂) and sodium hydroxide (NaOH) in an isopropanol/water mixture at room temperature. thieme-connect.dethieme-connect.comresearchgate.net This method has been shown to protect base-sensitive functionalities, including the Fmoc group, thereby improving the yield of the desired carboxylic acid. thieme-connect.deresearchgate.net This approach circumvents the need for more complex or costly purification strategies that would be required to remove byproducts resulting from Fmoc cleavage.

The general synthetic pathway for related Fmoc-DMB-dipeptides, which can be adapted for this compound, typically involves a one-pot reductive amination of an amino acid ester (like glycine ethyl ester) with 2,4-dimethoxybenzaldehyde, followed by coupling with the desired Fmoc-protected amino acid (in this case, Fmoc-L-Glu(tBu)-OH) using a standard coupling reagent like HATU. thieme-connect.de The resulting dipeptide ester is then subjected to the optimized saponification.

Table 1: Comparison of Saponification Methods for Fmoc-Dipeptide Esters This table illustrates the improved yields achieved with an optimized saponification protocol on related DMB-dipeptides, suggesting a scalable pathway for this compound.

Dipeptide EsterStandard Saponification YieldOptimized CaCl₂/NaOH Yield
Fmoc-Phe-DmbGly-OEtLow/Undisclosed75%
Fmoc-Val-DmbGly-OEtLow/Undisclosed82%
Fmoc-Ala-DmbGly-OEtLow/Undisclosed68%
Fmoc-Ser(tBu)-DmbGly-OEtLow/Undisclosed71%
(Data derived from studies on analogous DMB-dipeptides) thieme-connect.de

Considerations for Preparative Solid-Phase Peptide Synthesis (SPPS)

The use of dipeptide building blocks like this compound is particularly advantageous in the preparative synthesis of long or "difficult" peptide sequences. luxembourg-bio.comresearchgate.net The DMB group on the glycine backbone helps to disrupt the formation of secondary structures (e.g., β-sheets) that can cause peptide chain aggregation on the solid support. thieme-connect.deresearchgate.net This aggregation can hinder subsequent deprotection and coupling steps, leading to incomplete reactions and the accumulation of deletion sequences, which complicates purification at a larger scale. researchgate.netnih.gov

For preparative SPPS, several factors must be considered:

Resin Choice and Loading: Resins with appropriate loading capacities (e.g., 0.7–1 mEq/g) are standard, but for particularly long or difficult sequences, a lower loading might be deliberately chosen to improve solvation and reaction kinetics. bachem.com The choice of resin, such as PEG-modified polystyrene, can also enhance performance in scalable synthesis. bachem.comrsc.org

Solvent and Reagent Volumes: Scaling up from research to preparative synthesis requires a significant increase in solvent and reagent volumes. This not only has cost implications but also environmental and waste management considerations. gappeptides.com Efficient protocols that minimize excess reagents are therefore highly desirable.

Reaction Monitoring: In-process monitoring of coupling and deprotection steps becomes crucial at a larger scale to ensure reactions proceed to completion before moving to the next cycle.

Purification: The purification of the final peptide via preparative HPLC is a common bottleneck in large-scale synthesis. The use of building blocks like this compound, which can improve the quality of the crude product by preventing aggregation-related side reactions, simplifies this final purification step.

Table 2: Key Parameters for Scaling Peptide Synthesis

ParameterResearch Scale (e.g., 0.1 mmol)Preparative Scale (e.g., 1-10 mmol)Optimization Focus
Reagent Stoichiometry Often uses a large excess of amino acids and coupling reagents.Aims to reduce excess to control costs and simplify purification.Titration of reagents, optimization of coupling times.
Solvent Volume High dilution is common.Higher concentrations are preferred to improve reaction kinetics and reduce waste. gappeptides.comUse of more efficient solvent systems, such as "magic mixtures" (DCM/DMF/NMP) for difficult sequences. nih.gov
Reaction Time Standard, often lengthy coupling times are used to ensure completion.Cycle times are a critical factor for overall process time. gappeptides.comUse of more potent coupling reagents or microwave-assisted synthesis to accelerate steps. bachem.com
Purification Analytical or semi-preparative HPLC.Preparative HPLC.Improving crude purity through optimized synthesis to reduce the burden on the purification step.

Comparative Analysis of Fmoc L Glu Tbu Dmbgly Oh with Other Backbone Amide Protection Strategies

Pseudoproline Dipeptides in Fmoc Solid-Phase Peptide Synthesis

Pseudoproline dipeptides are powerful tools used to minimize aggregation during Fmoc-SPPS. wikipedia.orgiris-biotech.de These building blocks are derived from serine (Ser), threonine (Thr), or cysteine (Cys) residues, which are reversibly protected as five-membered oxazolidine (B1195125) or thiazolidine (B150603) rings. chempep.combachem.com This cyclic structure mimics the conformational properties of proline, introducing a "kink" into the peptide backbone. chempep.compeptide.com

Mechanism of Action: The primary function of pseudoprolines is to disrupt the formation of β-sheet secondary structures that cause intermolecular aggregation. iris-biotech.dechempep.com The proline-like ring structure favors a cis-amide bond conformation with the preceding amino acid, which breaks the regular hydrogen-bonding pattern required for β-sheet formation. wikipedia.orgiris-biotech.de This disruption enhances the solvation of the peptide chain, improving the efficiency of both coupling and deprotection steps and leading to higher yields and purer crude products. chempep.comsigmaaldrich.com

Application: Pseudoproline dipeptides are incorporated as single units containing two amino acid residues (e.g., Fmoc-Xaa-Ser(ψPro)-OH). This approach circumvents the difficult acylation of the sterically hindered secondary amine of the pseudoproline ring. bachem.comsigmaaldrich.com The native Ser, Thr, or Cys residue is regenerated upon final cleavage with TFA. iris-biotech.deiris-biotech.de Their use has been shown to increase product yields significantly, in some cases by up to 10-fold, for highly aggregated sequences. iris-biotech.deiris-biotech.de They are particularly effective in the synthesis of long peptides, cyclic peptides, and sequences prone to aggregation. wikipedia.orgsigmaaldrich.com

FeatureDescription
Origin Derived from Ser, Thr, or Cys residues. chempep.com
Structure Forms a temporary, proline-like oxazolidine or thiazolidine ring. wikipedia.org
Mechanism Induces a "kink" in the peptide backbone, favoring a cis-amide bond and disrupting β-sheets. peptide.comiris-biotech.de
Incorporation Used as pre-formed dipeptides to avoid difficult coupling steps. sigmaaldrich.com
Deprotection The ring is cleaved by TFA during the final deprotection/cleavage step. iris-biotech.de

Hydroxymethoxybenzyl (Hmb) Amino Acid Derivatives

The 2-hydroxy-4-methoxybenzyl (Hmb) group was one of the first backbone-protecting groups introduced to inhibit interchain association in Fmoc/tBu strategies. nih.gov Like Dmb, the Hmb group is attached to the backbone amide nitrogen, where it acts as a steric shield to prevent the hydrogen bonding that leads to aggregation. nih.govresearchgate.net

Mechanism and Application: The Hmb group's defining feature is the hydroxyl group at the 2-position of the benzyl (B1604629) ring. This hydroxyl group can facilitate the coupling of the subsequent amino acid. The activated incoming amino acid first acylates the hydroxyl group, which then undergoes a favorable O-to-N intramolecular acyl transfer to form the desired peptide bond. peptide.comnih.gov This mechanism helps to overcome the steric hindrance of the secondary amine. nih.govrsc.org

However, this process has drawbacks. The rate of acyl transfer can be slow and variable depending on the specific amino acid residues involved. nih.govrsc.org Furthermore, activated Hmb-amino acids can sometimes form cyclic lactone side products, which reduces the yield of the target peptide. peptide.compeptide.com Unlike Dmb dipeptides or pseudoprolines, Hmb-protected amino acids are typically incorporated individually. sigmaaldrich.com The Hmb group is stable during synthesis and is removed during the final TFA cleavage. merckmillipore.com

FeatureDescription
Structure A 2-hydroxy-4-methoxybenzyl group attached to the backbone amide nitrogen. nih.gov
Mechanism Disrupts aggregation via steric hindrance; the 2-OH group assists in subsequent coupling via O,N-acyl transfer. peptide.com
Incorporation Typically used as individual amino acid derivatives. sigmaaldrich.com
Advantages Can be placed at various positions in the peptide sequence. nih.gov
Disadvantages Subsequent coupling can be slow and variable; potential for lactone side-product formation. peptide.comnih.gov

Alternative N-Alpha Protecting Groups and Orthogonal Schemes

N-alpha Protection (Temporary): The Fmoc group protects the N-terminal amine of the growing peptide chain. It is base-labile and typically removed after each coupling step with a piperidine (B6355638) solution. iris-biotech.de

Side-Chain Protection (Permanent): Functional groups on amino acid side chains are protected with acid-labile groups, such as tert-butyl (tBu) or trityl (Trt). iris-biotech.depeptide.com These groups remain intact during the base-mediated Fmoc removal but are cleaved during the final step with a strong acid like TFA. iris-biotech.de

The Dmb group of Fmoc-L-Glu(tBu)-DmbGly-OH is compatible with this scheme, as it is also removed under the final acidic conditions. bachem.com

Alternative Schemes and Groups: While Fmoc/tBu is standard, other protection schemes exist. The tert-butoxycarbonyl (Boc)/benzyl (Bzl) scheme uses the acid-labile Boc group for N-alpha protection and benzyl-based groups for side chains, which are removed by very strong acids like hydrogen fluoride (B91410) (HF). peptide.comresearchgate.net This scheme is not truly orthogonal because both types of protecting groups are acid-labile, differing only in the required acid strength. iris-biotech.depeptide.com

Alternative N-alpha protecting groups have also been developed. For instance, the 2-(4-Nitrophenyl)sulfonylethoxycarbonyl (Nsc) group is another base-labile group that can be used in place of Fmoc. nih.govnih.gov The choice of an orthogonal protection strategy is crucial for complex syntheses, ensuring that side-chain and backbone protecting groups are stable until they are intentionally removed. nih.govresearchgate.net

Protection SchemeN-alpha Group (Removal)Side-Chain Groups (Removal)Orthogonality
Fmoc/tBu Fmoc (Base)tBu, Trt, Boc (Acid)Yes iris-biotech.depeptide.com
Boc/Bzl Boc (Moderate Acid)Bzl (Strong Acid)No (Practically employed) iris-biotech.depeptide.com
Fmoc/pNZ Fmoc (Base)pNZ (Neutral, SnCl2)Yes ub.edu
Alloc/tBu Alloc (Pd(0))tBu (Acid)Yes researchgate.net

Relative Efficacy in Addressing Peptide Aggregation and Sequence-Specific Side Reactions

The primary goal of backbone protection is to make peptide synthesis routine and independent of the sequence by maintaining a fully solvated state. springernature.comresearchgate.net The efficacy of Dmb dipeptides, pseudoprolines, and Hmb derivatives can be compared based on their scope, ease of use, and ability to prevent specific side reactions.

Peptide Aggregation: All three strategies effectively disrupt secondary structure formation and prevent aggregation. sigmaaldrich.comresearchgate.net

Pseudoprolines are highly effective but are limited to sequences containing Ser, Thr, or Cys. sigmaaldrich.comresearchgate.net

Hmb derivatives offer more flexibility in placement but can suffer from slow and difficult coupling of the subsequent residue. nih.govresearchgate.net

Dmb-dipeptides , such as this compound, are particularly useful for sequences containing glycine (B1666218), a common residue in aggregation-prone regions. sigmaaldrich.comsigmaaldrich.com By incorporating the Dmb group as part of a dipeptide, the difficult coupling onto the hindered secondary amine is avoided. sigmaaldrich.compeptide.com For maximum effectiveness, it is recommended to space these structure-disrupting elements about every 5-6 residues apart. sigmaaldrich.compeptide.com

Sequence-Specific Side Reactions: A significant advantage of the Dmb protecting group is its ability to suppress aspartimide formation. bachem.comnih.gov This side reaction is common at Asp-Gly or Asp-Ser sequences, where the backbone amide nitrogen can attack the side-chain ester of aspartic acid, leading to impurities and racemization. By protecting the amide nitrogen of the glycine residue, the Dmb group sterically blocks this unwanted cyclization. peptide.comiris-biotech.de The use of Fmoc-Asp(OtBu)-(Dmb)Gly-OH is now a standard method to prevent this side reaction. peptide.com While pseudoprolines can also block aspartimide formation when placed at a Ser residue adjacent to Asp, the Dmb strategy is more broadly applicable, especially for the problematic Asp-Gly motif. peptide.compeptide.com

In contrast, Hmb derivatives can introduce their own side reactions, such as lactonization. peptide.com Dmb derivatives are free from this particular issue. bachem.compeptide.com

StrategyPrimary ApplicationAdvantagesLimitationsSide Reaction Prevention
Fmoc-Xaa-(Dmb)Gly-OH Glycine-containing sequencesPrevents aggregation; avoids difficult coupling; suppresses aspartimide formation. sigmaaldrich.compeptide.comLimited to sequences containing the Xaa-Gly motif.Highly effective for Asp-Gly sequences. peptide.com
Pseudoproline Dipeptides Ser, Thr, or Cys-containing sequencesHighly effective at disrupting β-sheets; improves solubility and yield. wikipedia.orgchempep.comLimited to Ser, Thr, or Cys residues. sigmaaldrich.comresearchgate.netEffective for Asp-Ser sequences. peptide.com
Hmb-Amino Acids General aggregation-prone sequencesFlexible placement; applicable to various amino acids. nih.govSubsequent coupling can be slow/difficult; potential for lactone formation. peptide.comresearchgate.netNot primarily used for side reaction prevention; can introduce its own side products. peptide.com

Advanced Research Applications and Future Perspectives of Dmbgly Technology

Application in Chemical Protein Synthesis through Segment Condensation

The chemical synthesis of large proteins is often achieved by ligating smaller, protected peptide segments. The success of this strategy hinges on the efficient and high-purity synthesis of these individual segments. DmbGly technology, utilizing building blocks like Fmoc-L-Glu(tBu)-DmbGly-OH, is particularly valuable in this context. Many challenging sequences, especially those rich in hydrophobic residues or prone to forming secondary structures, suffer from severe aggregation during SPPS, leading to incomplete reactions and difficult purifications. peptide.com

The introduction of a Dmb-protected glycine (B1666218) residue disrupts these aggregation-prone structures, facilitating smoother and more efficient synthesis of the peptide segment. sigmaaldrich.compeptide.com This leads to higher yields and purities of the desired fragments. peptide.com Improved solubility of the protected peptide fragments is another critical benefit, which is particularly important for subsequent segment condensation reactions in solution. researchgate.net The Dmb group is stable throughout the synthesis and is cleanly removed during the final trifluoroacetic acid (TFA)-mediated cleavage from the resin, regenerating the native peptide backbone. alfa-chemistry.com This makes the technology highly compatible with established Fmoc-based SPPS protocols for preparing segments intended for chemical ligation and the total synthesis of proteins.

Benefit of DmbGly TechnologyImpact on Chemical Protein Synthesis
Prevents Aggregation Enables successful synthesis of "difficult" hydrophobic or self-associating peptide segments. peptide.comiris-biotech.de
Increases Solubility Facilitates handling and purification of protected peptide fragments and improves efficiency of ligation reactions. iris-biotech.deresearchgate.net
Suppresses Side Reactions Reduces impurities (e.g., from aspartimide formation), ensuring higher quality of segments for ligation. iris-biotech.depeptide.com
Improves Yield & Purity Increases the overall efficiency and success rate of producing the necessary building blocks for total protein synthesis. peptide.com
Table 1: Key advantages of incorporating DmbGly technology in the synthesis of peptide segments for chemical protein production.

Utility in the Synthesis of Modified Peptides for Biological and Medical Research

The synthesis of chemically modified peptides is fundamental to advancing biological and medical research, from developing new therapeutics to creating sophisticated molecular probes. chemimpex.comekb.eg DmbGly technology provides a robust platform for the reliable synthesis of peptide backbones that can be subsequently modified or that contain sensitive residues. semanticscholar.org The prevention of aggregation and side reactions ensures that the target peptide sequence is produced with high fidelity, which is a critical prerequisite for any further functionalization or study. iris-biotech.de

Research into protein-protein interactions and receptor pharmacology relies on high-purity synthetic peptides that can act as ligands, inhibitors, or structural mimics. nih.govnih.gov The affinity and specificity of these interactions are highly sensitive to the peptide's structure and purity. The use of DmbGly dipeptides ensures the successful assembly of the correct peptide sequence, free from deletion or modification byproducts that could confound binding assay results. sigmaaldrich.com For example, in the development of peptide-based therapeutics that target specific cell surface receptors, DmbGly technology can facilitate the synthesis of peptide libraries for screening and optimization of binding affinity. nih.gov The reliability of the synthesis allows researchers to confidently attribute observed biological activity to the designed peptide sequence.

Bioconjugation involves the covalent attachment of a payload—such as a fluorescent dye, a drug molecule, or a radiolabel—to a peptide. nih.gov These bioconjugates serve as chemical probes to visualize biological processes or as targeted delivery vehicles. nih.govresearchgate.net A successful conjugation strategy requires a pure, well-defined peptide to ensure a homogenous final product. DmbGly technology is instrumental in preparing the initial peptide sequence, guaranteeing its integrity before the conjugation step. By minimizing synthesis-related impurities, the technology prevents the generation of poorly defined side products and simplifies the purification and characterization of the final probe or conjugate. This is crucial for applications where precision and reproducibility are paramount, such as in diagnostics and targeted therapy. nih.gov

Development of Novel DmbGly-Based Derivatives for Expanded Synthetic Scope

The success of the DmbGly concept has spurred the development of a range of dipeptide building blocks to address different challenging sequences. While this compound is tailored for sequences involving a glutamic acid-glycine motif, researchers have prepared and utilized various other Fmoc-Xaa-(Dmb)Gly-OH derivatives. researchgate.netsemanticscholar.org This expansion allows for the strategic insertion of the backbone-protecting Dmb group at different points within a peptide sequence, offering greater flexibility in tackling diverse synthetic challenges.

For instance, the Fmoc-Asp(OtBu)-(Dmb)Gly-OH derivative has become a standard for preventing aspartimide formation, a notorious side reaction associated with Asp-Gly sequences. peptide.comiris-biotech.de Other derivatives, such as those with alanine (Fmoc-Ala-(Dmb)Gly-OH), have been developed to synthesize hydrophobic transmembrane and amyloidogenic peptides. sigmaaldrich.com This ongoing development of new derivatives continues to broaden the applicability of DmbGly technology, making it a versatile tool for an ever-wider range of difficult peptide targets.

DmbGly-Based DerivativePrimary Application Area
Fmoc-L-Glu(tBu) -DmbGly-OHGeneral aggregation prevention in sequences containing Glu-Gly. iris-biotech.de
Fmoc-L-Asp(tBu) -DmbGly-OHSpecifically suppresses aspartimide formation at Asp-Gly sites. peptide.comiris-biotech.de
Fmoc-Ala -DmbGly-OHSynthesis of hydrophobic peptides, such as transmembrane domains. sigmaaldrich.com
Fmoc-Gly -(Dmb)Gly-OHOvercoming challenges associated with common Gly-Gly motifs. google.com
Table 2: Examples of DmbGly-based dipeptide derivatives and their targeted applications in peptide synthesis.

Computational Approaches for Predicting and Optimizing DmbGly Incorporation in Challenging Sequences

Modern peptide design and synthesis are increasingly supported by computational tools. epochjournals.comnih.gov While initially focused on predicting peptide structure or binding affinity, these methods are now being adapted to optimize the synthesis process itself. Computational approaches can play a vital role in guiding the strategic use of DmbGly technology.

Molecular dynamics (MD) simulations can be used to predict regions within a peptide sequence that are most likely to adopt aggregation-prone conformations during synthesis. nih.gov By identifying these "hot spots," chemists can preemptively decide where to incorporate a DmbGly unit for maximum effect. Furthermore, computational modeling can assess the potential impact of the bulky Dmb group on the local conformation of the peptide, ensuring that its placement does not inadvertently hinder subsequent coupling reactions. As machine learning and Bayesian optimization methods become more integrated into chemical synthesis, it is anticipated that algorithms will be developed to predict the optimal placement and frequency of DmbGly units for any given "difficult" sequence, moving from a heuristic approach to a data-driven strategy for synthesis optimization. units.itchemrxiv.org

Computational MethodApplication in DmbGly Strategy
Molecular Dynamics (MD) Simulations Predict aggregation-prone regions in a peptide sequence to guide DmbGly placement. epochjournals.comnih.gov
Peptide Docking & Free Energy Calculations Assess the potential impact of Dmb modification on the peptide's ability to interact with target receptors. epochjournals.com
Machine Learning / Bayesian Optimization Develop predictive models for the optimal use and positioning of DmbGly units to maximize synthesis yield and purity. chemrxiv.org
Table 3: Computational methods being applied to rationalize and optimize the use of backbone-modified amino acids like DmbGly in peptide synthesis.

Q & A

Q. What is the role of Fmoc-L-Glu(tBu)-DmbGly-OH in solid-phase peptide synthesis (SPPS)?

this compound serves as a protected amino acid building block in SPPS. The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the α-amino group during elongation, while the tBu (tert-butyl) and Dmb (2,4-dimethoxybenzyl) groups protect the side chains of glutamic acid and glycine, respectively. The Dmb group prevents aggregation during synthesis by introducing steric hindrance, which disrupts interchain interactions. Post-synthesis, the tBu and Dmb groups are cleaved under acidic conditions (e.g., trifluoroacetic acid). Methodologically, the compound is incorporated using coupling reagents like HBTU/HOBt and monitored via Kaiser tests or HPLC .

Q. What are the recommended handling and storage protocols for this compound?

Store the compound at -20°C in a desiccated environment to prevent hydrolysis of the acid-sensitive tBu and Dmb groups. For solutions, use anhydrous DMSO or DMF, and avoid prolonged exposure to moisture. During handling, wear nitrile gloves, safety goggles, and a lab coat. In case of spills, use inert absorbents (e.g., vermiculite) and dispose of waste in accordance with institutional guidelines for halogenated solvents .

Advanced Research Questions

Q. How can researchers optimize the incorporation efficiency of this compound during SPPS?

Optimize coupling efficiency by:

  • Using 0.4 M HOBt/DIEA in DMF to activate the carboxyl group.
  • Extending coupling times to 60–90 minutes for sterically hindered residues.
  • Monitoring reaction progress via HPLC-MS to detect unreacted amino groups.
  • Employing double couplings or elevated temperatures (40–50°C) for challenging sequences. Evidence from Fmoc-Thr(tBu)-OH synthesis shows that iterative coupling protocols improve yields .

Q. What spectroscopic techniques characterize this compound, and how are spectral contradictions resolved?

  • FTIR and FT-Raman : Identify vibrational modes of the Fmoc carbonyl (1680–1700 cm⁻¹) and tBu groups (1360–1380 cm⁻¹).
  • UV-Vis : Analyze π→π* transitions in the Fmoc aromatic system (λmax ≈ 265–285 nm). Contradictions between experimental and theoretical spectra (e.g., peak shifts) are resolved using DFT/B3LYP/6-311G(d,p) calculations to model solvent effects and conformational flexibility .

Q. How do solvent parameters influence the conformational stability of this compound in solution-phase studies?

Polar aprotic solvents (e.g., DMSO, DMF) stabilize the compound via hydrogen bonding with the Fmoc carbonyl and carboxylic acid groups. Computational studies using AIM (Atoms in Molecules) and RDG (Reduced Density Gradient) analyses reveal stronger non-covalent interactions (e.g., van der Waals, C–H···O) in solvents like water compared to the gas phase. Solvent polarity indices correlate with red/blue shifts in UV-Vis spectra .

Q. What computational approaches model the non-covalent interactions of this compound with target proteins?

  • Molecular docking (AutoDock Vina) : Predict binding affinities to cancer-related proteins (e.g., Pin1, PDB:7EFJ) with a focus on hydrogen bonds and hydrophobic pockets.
  • NCI (Non-Covalent Interaction) plots : Visualize weak interactions (e.g., π-π stacking with aromatic residues) using Multiwfn software.
  • MM-PBSA/GBSA : Calculate binding free energies post-docking .

Q. How does the Dmb group in this compound prevent peptide chain aggregation during SPPS?

The Dmb group introduces steric bulk, disrupting β-sheet formation. Additionally, O-acetylation of the Dmb hydroxyl prevents premature cleavage during synthesis. Post-cleavage, the Dmb group is removed under mild acidic conditions (20% TFA), minimizing side reactions. Comparative studies with HmbGly show similar anti-aggregation efficacy .

Q. What are the challenges in achieving high purity (>98%) of this compound?

Key challenges include:

  • Epimerization : Minimized by using low-basicity conditions (e.g., collidine instead of DIEA).
  • Byproduct formation : Addressed via reverse-phase HPLC with C18 columns and 0.1% TFA/acetonitrile gradients.
  • Residual solvents : Removed by lyophilization or recrystallization in ethyl acetate/hexane .

Q. How is the bioactivity of this compound validated in anticancer studies?

  • In vitro assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7) using MTT assays.
  • Molecular dynamics simulations : Analyze stability of ligand-protein complexes (e.g., with Pin1) over 100 ns trajectories.
  • Binding energy analysis : Rank compounds based on ΔG values (e.g., -6.80 kcal/mol for Pin1 inhibition) .

Q. What green chemistry principles apply to the synthesis of this compound?

  • Solvent substitution : Replace DMF with cyclopentyl methyl ether (CPME), a biodegradable alternative.
  • Catalyst recycling : Use immobilized coupling reagents (e.g., polymer-supported HOBt).
  • Waste reduction : Implement flow chemistry for precise reagent control. Studies show 30–50% reductions in solvent use with these methods .

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